

# Live-Cell Imaging of Glucose Uptake with 2-NBDG: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Nbdg

Cat. No.: B1664091

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## Introduction

Glucose is a fundamental source of energy for most living cells, and its uptake is a tightly regulated process. Dysregulation of glucose transport is a hallmark of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the ability to monitor glucose uptake in real-time in living cells is a critical tool for basic research and drug development. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (**2-NBDG**) is a fluorescently labeled deoxyglucose analog that serves as a probe for visualizing glucose uptake in living cells.[1][2][3][4] This molecule is taken up by cells and accumulates intracellularly, allowing for the qualitative and quantitative assessment of glucose transport using fluorescence microscopy and flow cytometry.[1] These application notes provide a comprehensive overview and detailed protocols for using **2-NBDG** to study live-cell glucose uptake.

## Mechanism of Action

**2-NBDG** is structurally similar to glucose and is recognized by glucose transport proteins. Traditionally, it was believed that **2-NBDG** is transported into the cell via glucose transporters (GLUTs) and, in some cells, sodium-glucose cotransporters (SGLTs). Once inside the cell, **2-NBDG** is phosphorylated by hexokinase at the 6-position, which traps the molecule within the cell, leading to an accumulation of fluorescence. This intracellular accumulation is proportional to the glucose uptake capacity of the cell.

**Controversy Regarding Uptake Mechanism:** It is crucial to note that recent studies have raised questions about the specificity of **2-NBDG** as a surrogate for glucose uptake via canonical glucose transporters. Several reports have demonstrated that **2-NBDG** can enter cells through mechanisms independent of known glucose transporters like GLUT1. In some cell types, genetic ablation or pharmacological inhibition of GLUT1 did not affect **2-NBDG** uptake, while radiolabeled glucose uptake was significantly reduced. Therefore, while **2-NBDG** remains a valuable tool for observing changes in glucose import in response to stimuli, researchers should exercise caution in interpreting the results solely as a measure of GLUT-mediated transport. It is highly recommended to validate findings with complementary methods, such as radiolabeled glucose uptake assays or direct measurement of glucose consumption, and to use appropriate experimental controls.

## Applications in Research and Drug Development

- **Cancer Biology:** Cancer cells often exhibit increased glucose uptake and metabolism (the Warburg effect). **2-NBDG** can be used to study the metabolic phenotype of cancer cells and to screen for drugs that target cancer cell metabolism.
- **Diabetes and Metabolic Diseases:** Researchers can use **2-NBDG** to investigate insulin-stimulated glucose uptake in cell models of diabetes and to screen for compounds that improve insulin sensitivity.
- **Neuroscience:** Neurons and glial cells have high energy demands, and altered glucose metabolism is implicated in various neurological disorders. **2-NBDG** allows for the study of glucose dynamics in these cells.
- **Drug Discovery:** **2-NBDG** is a valuable tool for high-throughput screening of compound libraries to identify drugs that modulate glucose uptake.

## Data Presentation

The following tables summarize typical experimental parameters for **2-NBDG** uptake assays, compiled from various studies. These values should be considered as starting points and optimized for specific cell types and experimental conditions.

Table 1: **2-NBDG** Concentration and Incubation Times for Different Cell Types

Cell Type	2-NBDG Concentration (μM)	Incubation Time (minutes)
3T3-L1 adipocytes	150	60
Caco-2	100	30
H9c2 cardiomyocytes	50	30
HepG2 hepatocytes	100	30
Glioblastoma cells	50	30
MCF-7 breast cancer cells	>250 (potential self-quenching)	20-30
T cells	100	30
Murine breast cancer (4T07)	400	20

Table 2: Fluorescence Properties of **2-NBDG**

Parameter	Wavelength (nm)
Excitation Maximum	~465
Emission Maximum	~540
Recommended Laser Line	488 nm (Argon laser)

## Experimental Protocols

This section provides a general protocol for live-cell imaging of glucose uptake using **2-NBDG**. Optimization of incubation times, **2-NBDG** concentration, and imaging parameters is essential for each specific cell line and experimental setup.

## Materials

- **2-NBDG** (powder or stock solution)
- Cell culture medium (e.g., DMEM, RPMI-1640)

- Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS)
- Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
- Fluorescence microscope with appropriate filter sets (e.g., FITC) and environmental chamber (37°C, 5% CO<sub>2</sub>)
- Optional: Positive and negative control reagents (e.g., insulin, GLUT inhibitors like cytochalasin B)

## Protocol

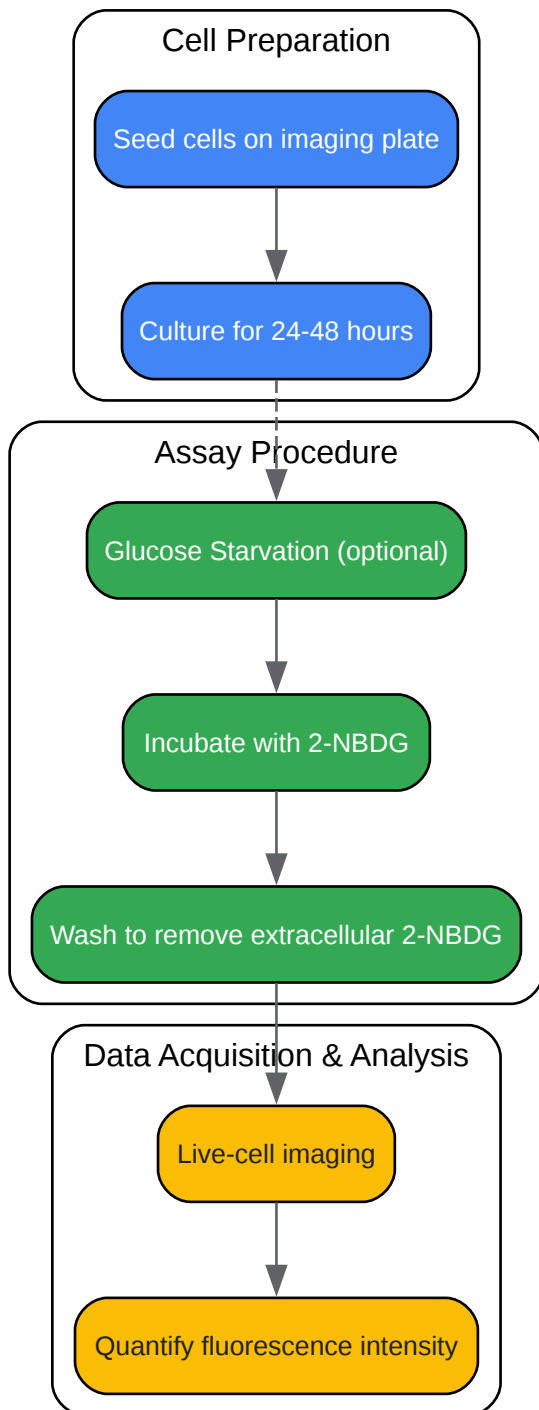
- Cell Preparation:
  - Plate cells on a glass-bottom dish or imaging-compatible plate at an appropriate density to allow for individual cell imaging.
  - Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
- Reagent Preparation:
  - Prepare a stock solution of **2-NBDG** (e.g., 1-10 mM) in sterile DMSO or water. Store at -20°C, protected from light.
  - On the day of the experiment, prepare a working solution of **2-NBDG** in glucose-free medium or buffer to the desired final concentration (e.g., 50-200 µM).
- Glucose Starvation (Optional but Recommended):
  - To enhance the signal-to-background ratio, it is often beneficial to transiently starve the cells of glucose.
  - Aspirate the complete culture medium.
  - Wash the cells once with warm, glucose-free KRB buffer or PBS.
  - Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.
- **2-NBDG** Staining:

- Aspirate the glucose-free medium.
- Add the pre-warmed **2-NBDG** working solution to the cells.
- Incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.
- Washing:
  - Aspirate the **2-NBDG** solution.
  - Wash the cells 2-3 times with cold PBS or KRB buffer to remove extracellular **2-NBDG**.
- Live-Cell Imaging:
  - Add fresh, pre-warmed imaging medium (can be complete medium or a buffer, depending on the experimental design) to the cells.
  - Immediately transfer the plate to the fluorescence microscope equipped with an environmental chamber.
  - Acquire images using a filter set appropriate for **2-NBDG** (e.g., excitation ~488 nm, emission ~540 nm).
- Data Analysis:
  - Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
  - Normalize the fluorescence intensity to a background region to correct for non-specific signal.

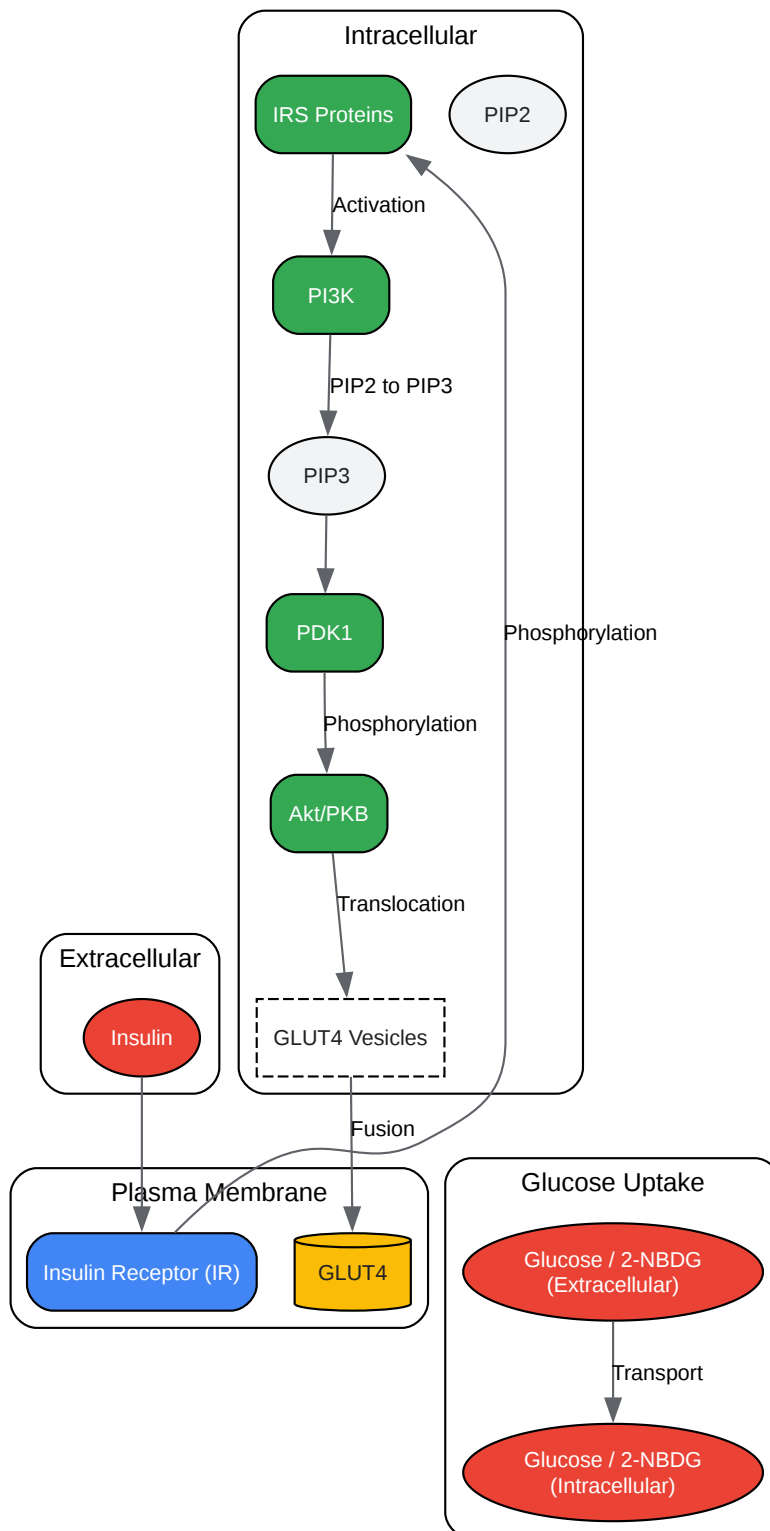
## Visualizations

## Experimental Workflow

## Experimental Workflow for 2-NBDG Glucose Uptake Assay



## Simplified Insulin Signaling Pathway Leading to Glucose Uptake

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